molecular formula C13H17NO4S B1615906 Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate CAS No. 311794-15-7

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

Cat. No. B1615906
M. Wt: 283.35 g/mol
InChI Key: PFLNGTSVVWOTQA-UHFFFAOYSA-N
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Description

“Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate” likely refers to a compound that contains a piperidine ring, a common feature in many pharmaceuticals and natural products . The phenylsulfonyl group is a common protecting group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, phenylsulfonyl compounds are often synthesized through sulfonylation reactions . The piperidine ring can be formed through various methods, including cyclization reactions .


Chemical Reactions Analysis

Phenylsulfonyl compounds can participate in various reactions, including nucleophilic substitutions . Piperidine derivatives can also undergo a variety of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, phenylsulfonyl compounds are typically solid at room temperature . The pKa, solubility, and other properties could not be determined without more specific information .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate derivatives have shown promise as enzyme inhibitors with potential therapeutic applications. For instance, derivatives like N-(phenylalkyl)piperidine have been evaluated as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant reduction in myocardial infarction size in animal models, indicating their potential in cardiovascular disease treatment (Oinuma et al., 1991). Similarly, N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and assessed for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, which are key targets in the development of treatments for neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).

Antidepressant Properties

Compounds structurally related to Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate have been studied for their potential antidepressant effects. For example, Lu AA21004, a novel antidepressant, has been examined for its metabolism using human liver microsomes and recombinant enzymes, revealing insights into its oxidative metabolism and the enzymes involved, which is crucial for understanding its pharmacokinetic properties and therapeutic potential (Hvenegaard et al., 2012).

Anti-inflammatory and Antitumor Effects

Sulfonamide derivatives, such as 4-(aryloyl)phenyl methyl sulfones, have been explored for their anti-inflammatory properties and in vitro antitumor effects. These compounds have shown significant inhibitory activity against cyclooxygenase enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and their role in cancer treatment through modulation of inflammatory pathways (Harrak et al., 2010).

Antibacterial Activity

Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has highlighted their antibacterial potential. These compounds have been synthesized and evaluated against various Gram-negative and Gram-positive bacteria, showing moderate to significant activity, which opens up avenues for the development of new antibacterial agents (Khalid et al., 2016).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Sulfone compounds, including phenylsulfonyl derivatives, are an active area of research in organic chemistry. They are used in the synthesis of various pharmaceuticals and natural products, and new methods for their synthesis and transformation are continually being developed .

properties

IUPAC Name

methyl 1-(benzenesulfonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNGTSVVWOTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292709
Record name methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

CAS RN

311794-15-7
Record name methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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